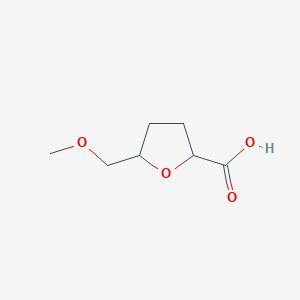
5-(Methoxymethyl)oxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)oxolane-2-carboxylic acid, also known as MEMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMO is a cyclic amino acid derivative that contains a unique oxolane ring structure.
Mécanisme D'action
The mechanism of action of 5-(Methoxymethyl)oxolane-2-carboxylic acid is not fully understood. However, it is believed that 5-(Methoxymethyl)oxolane-2-carboxylic acid interacts with specific receptors in the body, leading to various physiological and biochemical effects. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to modulate the activity of certain enzymes and ion channels, which has implications in drug discovery.
Effets Biochimiques Et Physiologiques
5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to have various biochemical and physiological effects. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, which has implications in the treatment of Alzheimer's disease. 5-(Methoxymethyl)oxolane-2-carboxylic acid has also been shown to modulate the activity of ion channels, which has implications in the treatment of epilepsy. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been shown to have antioxidant properties, which has implications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Methoxymethyl)oxolane-2-carboxylic acid has several advantages for lab experiments. 5-(Methoxymethyl)oxolane-2-carboxylic acid is relatively easy to synthesize and purify, which facilitates its use in various applications. 5-(Methoxymethyl)oxolane-2-carboxylic acid has a unique oxolane ring structure, which makes it a valuable building block for the synthesis of cyclic peptides and polymers. However, 5-(Methoxymethyl)oxolane-2-carboxylic acid has some limitations for lab experiments. 5-(Methoxymethyl)oxolane-2-carboxylic acid is relatively unstable and prone to hydrolysis, which can affect its purity and yield. 5-(Methoxymethyl)oxolane-2-carboxylic acid is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for 5-(Methoxymethyl)oxolane-2-carboxylic acid research. One direction is to investigate the potential applications of 5-(Methoxymethyl)oxolane-2-carboxylic acid in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another direction is to explore the use of 5-(Methoxymethyl)oxolane-2-carboxylic acid as a building block for the synthesis of novel cyclic peptides and polymers. Additionally, the development of new synthesis methods and purification techniques for 5-(Methoxymethyl)oxolane-2-carboxylic acid could improve its yield and purity, which could facilitate its use in various applications.
Applications De Recherche Scientifique
5-(Methoxymethyl)oxolane-2-carboxylic acid has been extensively studied for its potential applications in various fields such as drug discovery, peptide synthesis, and material science. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been used as a building block for the synthesis of cyclic peptides, which have shown promising results in drug discovery. 5-(Methoxymethyl)oxolane-2-carboxylic acid has also been used as a chiral auxiliary in asymmetric synthesis, which has facilitated the synthesis of complex molecules. 5-(Methoxymethyl)oxolane-2-carboxylic acid has been incorporated into the backbone of polymers, which has improved their thermal and mechanical properties.
Propriétés
Numéro CAS |
141196-07-8 |
|---|---|
Nom du produit |
5-(Methoxymethyl)oxolane-2-carboxylic acid |
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
5-(methoxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-4-5-2-3-6(11-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Clé InChI |
MNERCPPNWASIDP-UHFFFAOYSA-N |
SMILES |
COCC1CCC(O1)C(=O)O |
SMILES canonique |
COCC1CCC(O1)C(=O)O |
Synonymes |
2-Furancarboxylicacid,tetrahydro-5-(methoxymethyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
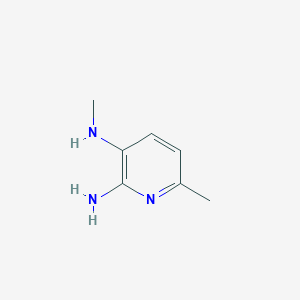
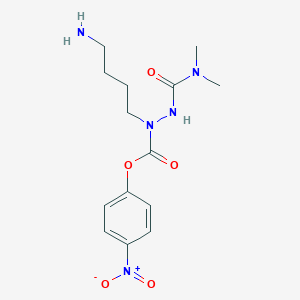
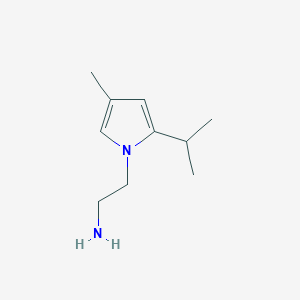
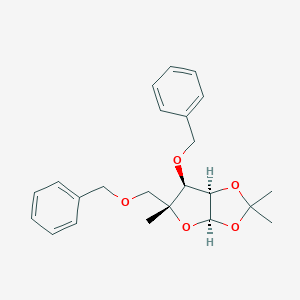
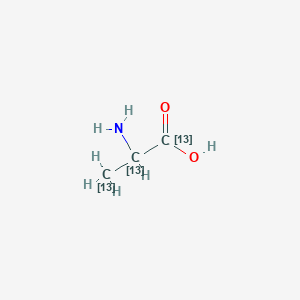
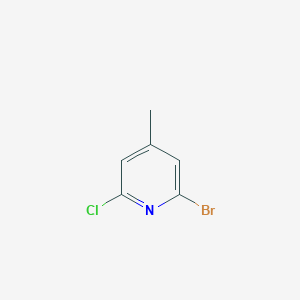
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
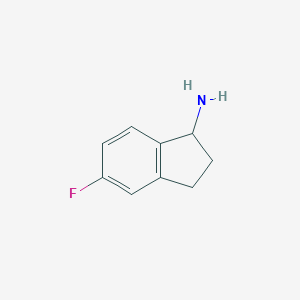
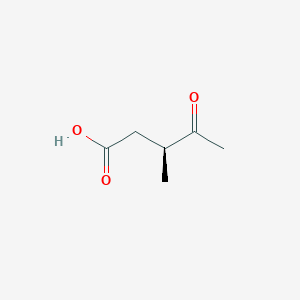

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)